molecular formula C24H30ClN7O2 B1678291 帕博西尼 CAS No. 827022-32-2

帕博西尼

货号 B1678291
CAS 编号: 827022-32-2
分子量: 484 g/mol
InChI 键: STEQOHNDWONVIF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of palbociclib involves four key steps: constructing pyrimidinopyridone, introducing 5-piperazin-1-yl-pyridin-2-ylamino in the 2-position, acetyl in the 6-position, and cyclopentyl in the 8-position .


Molecular Structure Analysis

Palbociclib hydrochloride has a molecular formula of C24H31Cl2N7O2 and a molecular weight of 520.455 Da . The introduction of 10-HCPT structure in HP-1 molecule brings an additional hydrogen bond and three π-anion bonds to the compound, so the binding of HP-1 to CDK4 is tighter than that of palbociclib .


Chemical Reactions Analysis

Palbociclib derivatives have been synthesized from Palbociclib and 10-HCPT, and their biological activities were investigated . These derivatives showed anti-cancer roles by acting on dual targets and had the characteristics of high efficiencies and low toxicities .


Physical And Chemical Properties Analysis

Palbociclib hydrochloride is a yellow to orange powder with a pKa of 7.4 (secondary piperazine nitrogen) and 3.9 (pyridine nitrogen). The solubility of palbociclib in aqueous media decreases over the range pH 4.3 to pH 9.0 .

科学研究应用

乳腺癌中的细胞周期蛋白依赖性激酶抑制剂

帕博西尼是一种细胞周期蛋白依赖性激酶 (CDK) 4/6 抑制剂,在乳腺癌治疗中显示出显着的疗效,特别是在雌激素受体阳性、HER2 阴性晚期乳腺癌中。它与来曲唑的联合用药与单独使用来曲唑相比,改善了无进展生存期,突出了其作为晚期乳腺癌一线治疗的潜力(Finn 等人,2015)

在肝细胞癌中的疗效

帕博西尼在肝细胞癌 (HCC) 的临床前模型中显示出有希望的结果。它抑制 HCC 细胞系中细胞增殖和诱导细胞周期停滞的能力表明了一种新的 HCC 治疗策略,特别是与索拉非尼联合使用(Bollard 等人,2016)

机理见解和功能意义

对帕博西尼机制作用的研究揭示了它参与溶酶体捕获和诱导癌细胞细胞衰老。这些发现表明帕博西尼的活性超出了细胞周期抑制,通过额外的细胞机制促进了其抗癌作用(Llanos 等人,2019)

骨髓抑制分化

帕博西尼对骨髓抑制的影响,特别是其可逆的性质和与细胞毒性化疗的区别,提供了对其安全性概况的见解。这种区分对于管理帕博西尼诱导的毒性并在癌症治疗中优化临床获益至关重要(胡等人,2015)

CDK4/6 抑制和放射敏感性

帕博西尼与放射治疗相结合已在肝细胞癌和胆管癌中得到探索。帕博西尼通过抑制共济失调毛细血管扩张症突变激酶介导的 DNA 损伤反应来增强放射敏感性,为针对肝癌的新型联合策略奠定了基础(黄等人,2018)

真实世界临床结果

真实世界研究评估了帕博西尼在治疗 HR+/HER2- 晚期/转移性乳腺癌中的有效性和安全性。这些研究为治疗模式、无进展生存率和临床结果提供了宝贵的见解,支持了帕博西尼在真实世界中的使用(Taylor‐Stokes 等人,2019)

晚期转移性乳腺癌中的安全性分析

已进行详细的安全性分析以了解帕博西尼与氟维司群联合治疗 HR 阳性/HER2 阴性晚期转移性乳腺癌的安全性概况。这些研究突出了通过剂量调整管理帕博西尼的主要毒性(无症状性中性粒细胞减少症)的可行性(Verma 等人,2016)

安全和危害

Palbociclib may cause serious side effects, including low white blood cell counts (neutropenia), which increases the risk of serious infections . It may also cause severe or life-threatening inflammation of the lungs during treatment that can lead to death . It is harmful if swallowed, in contact with skin, or if inhaled .

未来方向

Palbociclib was the first CDK4/6 inhibitor to be approved as a cancer therapy . Current development of CDK4/6 inhibitors and future directions in the treatment of advanced hormone-receptor-positive breast cancer are being explored . The positioning of palbociclib in the current clinical guidelines for advanced HR-positive/HER2-negative breast cancer is also being integrated .

属性

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2.ClH/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STEQOHNDWONVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00465655
Record name 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palbociclib hydrochloride

CAS RN

827022-32-2
Record name Palbociclib hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827022322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00465655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALBOCICLIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKC4F3Q5XL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palbociclib hydrochloride
Reactant of Route 2
Palbociclib hydrochloride
Reactant of Route 3
Palbociclib hydrochloride
Reactant of Route 4
Palbociclib hydrochloride
Reactant of Route 5
Palbociclib hydrochloride
Reactant of Route 6
Palbociclib hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。